molecular formula C8H9N5O B8305628 4-Ethoxypteridin-2-amine

4-Ethoxypteridin-2-amine

Cat. No. B8305628
M. Wt: 191.19 g/mol
InChI Key: VAJUOMDDHCPZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276506B2

Procedure details

To a solution of 2,5,6-triamino-4-ethoxy-pyrimidine (10.54 g, 62.37 mmoles) in ethanol (160 ml) was added glyoxal (40% solution in water, 2.7 ml, 18.6 mmoles). The reaction mixture was refluxed for 4 hours. Some insoluble material was filtered off. The filtrate was concentrated in vacuo and the residue purified by flash chromatography (silica, using a CH3OH/CH2Cl2 mixture (5:95) as the eluent), providing the pure title compound (7.34 g, yield: 62%). The spectral data of the product are identical with the literature data (W. Pfleiderer et al. cited supra).
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH3:10])[C:5]([NH2:11])=[C:4]([NH2:12])[N:3]=1.[CH:13]([CH:15]=O)=O>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH3:10])[C:5]2[C:4](=[N:12][CH:13]=[CH:15][N:11]=2)[N:3]=1

Inputs

Step One
Name
Quantity
10.54 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)OCC)N)N
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Some insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=NC=CN=C2C(=N1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.34 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 206.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.